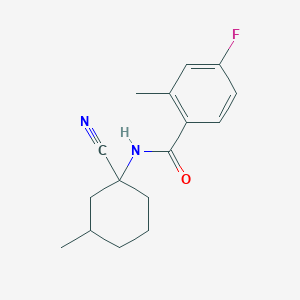
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide is an organic compound with a complex structure that includes a cyano group, a cyclohexyl ring, a fluoro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 1-cyano-3-methylcyclohexane, which is then reacted with 4-fluoro-2-methylbenzoic acid to form the desired benzamide. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are cost-effective and environmentally friendly. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and fluoro group can play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide
- N-(1-Cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide
- N-(1-Cyano-3-methylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Uniqueness
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide is unique due to the presence of both a cyano group and a fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the cyclohexyl and benzamide moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c1-11-4-3-7-16(9-11,10-18)19-15(20)14-6-5-13(17)8-12(14)2/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJZKJORONWWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)

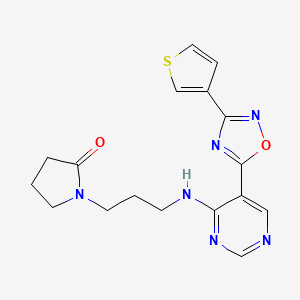
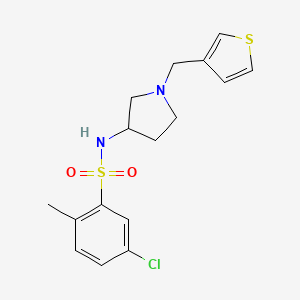
![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)


![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)

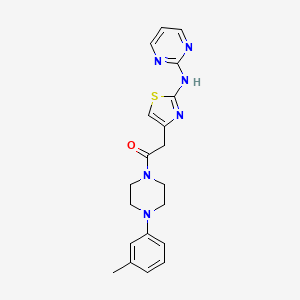
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
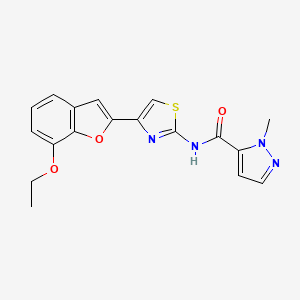
![N-[2-(4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B2558755.png)

